molecular formula C40H37N9O8 B10821877 PROTAC BRD4 Degrader-1 CAS No. 2133360-00-4

PROTAC BRD4 Degrader-1

Cat. No.: B10821877
CAS No.: 2133360-00-4
M. Wt: 771.8 g/mol
InChI Key: FXNACIMQXOPNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC BRD4 Degrader-1 is a small molecule designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of the PROteolysis TArgeting Chimera (PROTAC) technology, which utilizes the cell’s ubiquitin-proteasome system to selectively degrade target proteins. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression and are implicated in various cancers and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-1 involves the conjugation of a ligand for BRD4 with a ligand for an E3 ubiquitin ligase, typically Cereblon. The synthetic route generally includes the following steps:

    Synthesis of BRD4 Ligand: This involves the preparation of a small molecule that specifically binds to the bromodomain of BRD4.

    Synthesis of Cereblon Ligand: This involves the preparation of a molecule that binds to the Cereblon E3 ligase.

    Linker Attachment: A chemical linker is used to connect the BRD4 ligand and the Cereblon ligand. The choice of linker can affect the efficacy and selectivity of the PROTAC molecule.

Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic route while ensuring high purity and yield. This typically requires optimization of reaction conditions, such as temperature, solvent, and reaction time, as well as purification techniques like chromatography .

Types of Reactions:

    Substitution Reactions: The synthesis of the ligands and the attachment of the linker often involve nucleophilic substitution reactions.

    Coupling Reactions: The final step of conjugating the BRD4 ligand with the Cereblon ligand via the linker often involves coupling reactions, such as amide bond formation.

Common Reagents and Conditions:

    Reagents: Common reagents include nucleophiles, electrophiles, coupling agents (e.g., EDC, DCC), and solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM).

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and may require specific temperatures and pH conditions.

Major Products: The major product of these reactions is the this compound molecule, which is characterized by its ability to bind both BRD4 and Cereblon, facilitating the degradation of BRD4 .

Scientific Research Applications

PROTAC BRD4 Degrader-1 has a wide range of applications in scientific research:

Mechanism of Action

PROTAC BRD4 Degrader-1 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The mechanism involves:

Comparison with Similar Compounds

PROTAC BRD4 Degrader-1 can be compared with other PROTAC molecules targeting BET proteins:

    PROTAC BRD2/BRD4 Degrader-1: This compound targets both BRD2 and BRD4, offering broader BET protein degradation but with potential for off-target effects.

    ARV-825: Another PROTAC targeting BRD4, known for its high potency and selectivity.

    dBET1: A PROTAC that targets BRD4 and has been shown to effectively degrade BRD4 in various cancer cell lines.

The uniqueness of this compound lies in its specific design to target BRD4 with high selectivity and efficacy, making it a valuable tool for both research and therapeutic applications .

Biological Activity

PROTAC (Proteolysis Targeting Chimera) technology represents a novel approach in targeted protein degradation, offering a promising strategy for cancer therapy by selectively degrading proteins implicated in oncogenesis. One such compound, PROTAC BRD4 Degrader-1 , targets bromodomain-containing protein 4 (BRD4), a critical regulator of gene expression associated with various cancers, including leukemia and solid tumors. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on diverse research findings.

  • Molecular Formula : C39H38N6O9S
  • Molecular Weight : 766.82 g/mol
  • CAS Number : 2570470-42-5

This compound operates by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to facilitate the ubiquitination and subsequent proteasomal degradation of BRD4. This mechanism allows for a more sustained reduction of BRD4 levels compared to traditional inhibitors, which often lead to compensatory upregulation of the target protein.

Efficacy in Cell Lines

This compound has demonstrated significant anti-proliferative effects across various cancer cell lines:

Cell Line IC50 (nM) Comments
MV4-11 (Leukemia)12.25Effective with low cytotoxicity .
THP-1 (Lymphoma)0.81Exhibited high anti-proliferative potency .
MDA-MB-231N/AUsed for assessing BRD4 degradation efficacy .

The compound showed effective degradation of BRD4 within 8 hours of treatment at concentrations as low as 100 nM, leading to apoptosis in MV4-11 cells .

Comparative Studies

In comparative studies with other PROTACs targeting BRD4, this compound exhibited superior selectivity towards BRD4 over BRD2 and BRD3, minimizing off-target effects that are common with pan-BET inhibitors. For example, while compounds like MZ1 degrade multiple BET proteins simultaneously, this compound specifically targets BRD4 without significantly affecting other family members .

Study 1: Leukemia Treatment

A study investigated the effects of this compound on leukemia cell lines. The results indicated that treatment led to a significant reduction in cell viability and induction of apoptosis in MV4-11 cells, with an IC50 value of 12.25 nM after 8 hours. The study concluded that this compound could be a viable therapeutic option for treating acute leukemia by effectively reducing oncogenic transcription driven by BRD4 .

Study 2: Solid Tumors

In another study focusing on solid tumors, this compound demonstrated potent anti-tumor activity with minimal cytotoxicity towards normal cells. The compound's ability to induce selective degradation of BRD4 was linked to reduced tumor growth in xenograft models .

Properties

CAS No.

2133360-00-4

Molecular Formula

C40H37N9O8

Molecular Weight

771.8 g/mol

IUPAC Name

2-[2-[4-[[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]methyl]triazol-1-yl]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C40H37N9O8/c1-22-34(23(2)57-44-22)25-12-13-30-28(18-25)36(24-8-5-4-6-9-24)48(40(55)46(30)3)20-26-19-47(45-43-26)16-17-56-21-33(51)41-29-11-7-10-27-35(29)39(54)49(38(27)53)31-14-15-32(50)42-37(31)52/h4-13,18-19,31,36H,14-17,20-21H2,1-3H3,(H,41,51)(H,42,50,52)

InChI Key

FXNACIMQXOPNJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=CN(N=N5)CCOCC(=O)NC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.